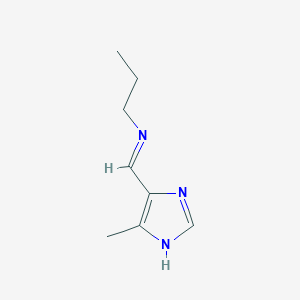
N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine typically involves the condensation of 4-methyl-5-imidazolecarboxaldehyde with propan-1-amine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
- 4-Methyl-5-imidazolecarboxaldehyde
- 4-(2-methylimidazol-1-yl)aniline
- 4-羟甲基-5-甲基咪唑
Comparison: N-((4-Methyl-1H-imidazol-5-yl)methylene)propan-1-amine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other imidazole derivatives. Its unique properties make it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(5-methyl-1H-imidazol-4-yl)-N-propylmethanimine |
InChI |
InChI=1S/C8H13N3/c1-3-4-9-5-8-7(2)10-6-11-8/h5-6H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
JZVQDJBLVFDOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=CC1=C(NC=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















